Cosmomycin B'

Descripción general

Descripción

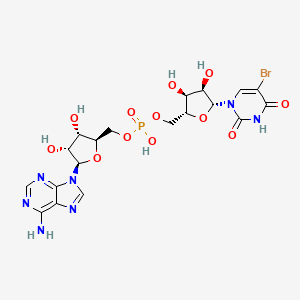

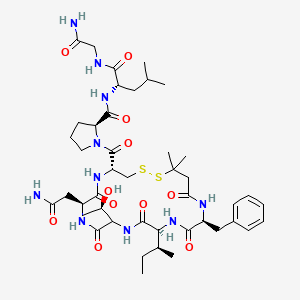

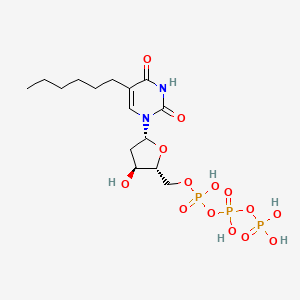

Cosmomycin B is an anthracycline antibiotic . Its IUPAC name is (7R,8R)-8-Ethyl-1,6,8,11-tetrahydroxy-7-[(2,3,6-trideoxy-α-L-threo-hexopyranosyl)-(1→4)-(2,6-dideoxy-α-L-lyxo-hexopyranosyl)-(1→4)-3-(dimethylamino)-2,3,6-trideoxy-α-L-lyxo-hexopyranosyloxy]-7,8,9,10-tetrahydrotetracene-5,12-dione . It has a chemical formula of C40H53NO14 and a molar mass of 771.847 .

Synthesis Analysis

The biosynthesis of Cosmomycin B involves a gene cluster from Streptomyces olindensis . The glycosyltransferases CosG and CosK are involved in the glycosylation steps during the biosynthesis of Cosmomycin B .Molecular Structure Analysis

The molecular structure of Cosmomycin B was confirmed by (+)-HRESITOF-MS and 1D- and 2D-NMR experiments . The NMR spectrum of Cosmomycin B is available for further analysis .Chemical Reactions Analysis

The glycosylation steps during the biosynthesis of Cosmomycin B involve the transfer of sugars by the glycosyltransferases CosG and CosK .Physical And Chemical Properties Analysis

Cosmomycin B has characteristic UV/Vis absorption bands at about 233, 246, 294, 497, and 530 nm .Aplicaciones Científicas De Investigación

DNA Damage Induction and Repair Mechanisms

Cosmomycin D, a relative of Cosmomycin B, has been studied for its ability to induce apoptosis in nucleotide excision repair-deficient fibroblasts. It causes time-dependent apoptosis and DNA damage, though at lower levels compared to doxorubicin (Carvalho et al., 2010).

DNA-Binding Properties

Cosmomycin D's ability to intercalate with double-stranded DNA has been explored. Studies using gel mobility shift assays and electrospray ionization mass spectrometry revealed that its DNA-binding properties are at least as stable as those of daunorubicin (Furlan et al., 2004).

Metabolic Flux Analysis for Drug Production

A study on Streptomyces olindensis, which produces cosmomycin, used metabolic flux analysis to direct its metabolism from growth to antitumor drug production. This approach optimizes the production of cosmomycin (Lobato et al., 2007).

Structural Studies

Structural studies of cosmomycins, including Cosmomycin B, have been conducted to understand their properties and potential applications. Cosmomycin B exhibits activities against Gram-positive bacteria and inhibits DNA synthesis in leukemia cells (Li & Chen, 1986).

Insights into Biosynthesis and Glycosylation

Research on the glycosylation steps in cosmomycin biosynthesis highlighted the distinctive glycosylation pattern of cosmomycins. The study provided insights into the flexibility and capabilities of glycosyltransferases involved in their biosynthesis (Garrido et al., 2006).

Mass Spectrometric Investigation of DNA-Binding

Further investigation into Cosmomycin D's DNA-binding properties showed that it forms more stable complexes with DNA compared to daunorubicin and doxorubicin. This suggests a tighter binding to DNA and a larger footprint (Kelso et al., 2008).

Genomic Research

The genome of Streptomyces olindensis, which produces cosmomycin D, has been sequenced. This research aids in understanding the biosynthetic pathways and potential for producing novel cosmomycin analogues (Rojas et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

10-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43NO12/c1-6-34(43)11-10-17-24(31(42)26-25(29(17)40)30(41)23-16(28(26)39)8-7-9-19(23)36)33(34)47-21-12-18(35(4)5)32(15(3)45-21)46-22-13-20(37)27(38)14(2)44-22/h7-9,14-15,18,20-22,27,32-33,36-38,40,42-43H,6,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXXPKFTDQISCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)O)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908436 | |

| Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cosmomycin B' | |

CAS RN |

103470-57-1 | |

| Record name | Cosmomycin B' | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-oxoimidazo[1,2-c]pyrimidin-6-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207578.png)